Deuterium Incorporation ≥99% and Explicit d0 Carryover Specification ≤1% Distinguishes Cayman (±)11(12)-EET-d11 from Alternative Vendor Offerings
The Cayman Chemical product specification for (±)11(12)-EET-d11 includes two independently reported purity metrics: chemical purity ≥98% and deuterium incorporation ≥99% deuterated forms (d1-d11), with an explicit d0 (unlabeled carryover) ceiling of ≤1% . In contrast, MedChemExpress reports a single purity value of 98.0% without separate deuterium incorporation or d0 specification . Chemscene reports 98.0% purity with no deuterium-specific metrics . InvivoChem reports ≥98% purity without d0 quantification . The ≤1% d0 specification is analytically critical because unlabeled carryover in the internal standard directly biases the measured analyte-to-internal-standard peak area ratio, introducing systematic positive error in calculated endogenous 11(12)-EET concentrations — each 1% of d0 in the internal standard produces approximately 1% overestimation of the target analyte in the low-concentration range of typical biological samples.
| Evidence Dimension | Isotopic purity specification — deuterium incorporation and d0 (unlabeled) carryover |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1-d11); ≤1% d0 (Cayman Item No. 10006413) |
| Comparator Or Baseline | MedChemExpress HY-130494S: 98.0% (single purity value, no d0 spec); Chemscene CS-0374417: 98.0% (no d0 spec); InvivoChem V75174: ≥98% (no d0 spec) |
| Quantified Difference | Cayman provides explicit d0 specification (≤1%); zero of three comparator vendors report d0 carryover data |
| Conditions | Product specification sheets; batch-specific Certificate of Analysis (Cayman); vendor product pages |
Why This Matters
For stable isotope dilution LC-MS/MS quantification at endogenous 11(12)-EET levels (typically low ng/mL in plasma), the absence of a d0 specification represents an unquantified risk of systematic analytical bias, making Cayman's fully specified product the lower-risk procurement choice for validated bioanalytical method development.
